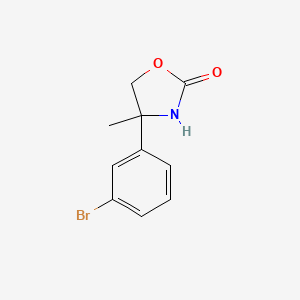
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound exhibits antibacterial properties, making it a subject of interest in the fight against bacterial infections. Researchers have investigated its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. By inhibiting bacterial cell wall synthesis, it may serve as a potential antibiotic candidate .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Studies suggest that this compound possesses anti-inflammatory properties by modulating key pathways, such as NF-κB and COX-2. It could be explored for treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Applications
The compound’s vasodilatory effects have caught the attention of cardiovascular researchers. It may enhance blood flow and reduce blood pressure by relaxing vascular smooth muscle. Investigations into its potential as an adjunct therapy for hypertension and ischemic heart disease are ongoing .
Anticancer Potential
Preclinical studies indicate that this compound exhibits antiproliferative effects against certain cancer cell lines. Its ability to interfere with cell cycle progression and induce apoptosis warrants further exploration. Researchers are investigating its potential as an adjunct to existing cancer therapies .
Neuroprotective Properties
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound has shown promise as a neuroprotective agent by reducing oxidative stress and inflammation. It may contribute to preserving neuronal function and preventing cognitive decline .
Antifungal Activity
Beyond antibacterial effects, the compound also demonstrates antifungal activity. Researchers have studied its efficacy against Candida species and other fungal pathogens. Understanding its mode of action could lead to novel antifungal drug development .
These applications highlight the diverse potential of 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide in various scientific fields. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its mechanisms. 🌟 .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-12-17(18(23-28-12)14-9-5-6-10-15(14)20)19(27)21-11-16-22-24-25-26(16)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMTVBFGRDSWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

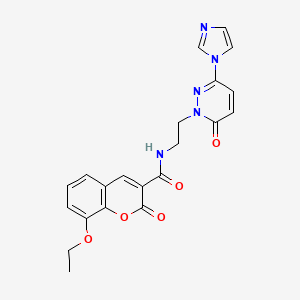

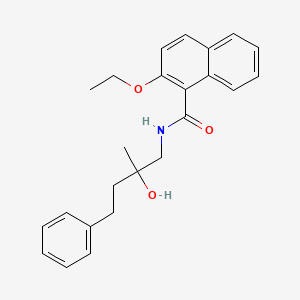
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)
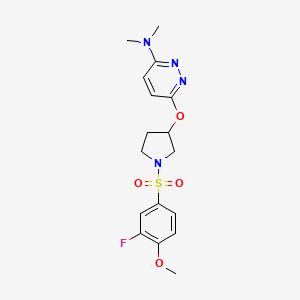
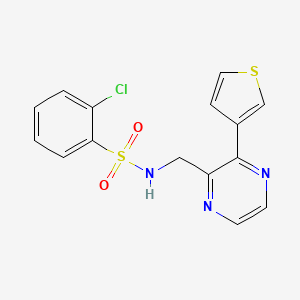
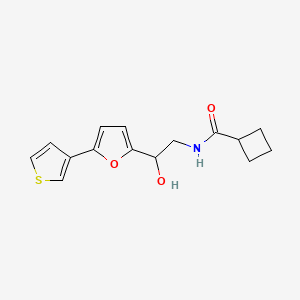
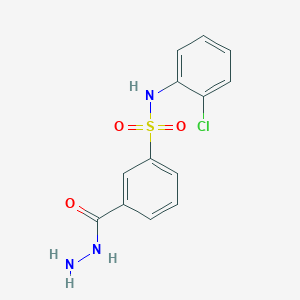
![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)
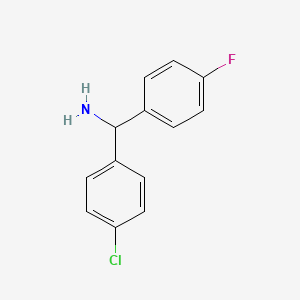
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)
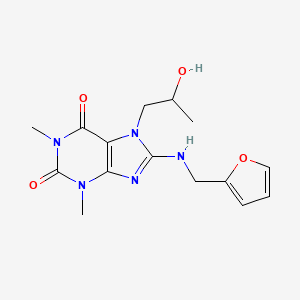
![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)
